

4-Fluoro-3-methoxybenzonitrile: A Comprehensive Safety and Toxicological Profile

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzonitrile

Cat. No.: B1333802

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Abstract

This technical guide provides a detailed overview of the safety and toxicological information for **4-Fluoro-3-methoxybenzonitrile** (CAS No: 243128-37-2). While specific quantitative toxicological data for this compound are not readily available in the public domain, this document outlines the known hazards based on available Safety Data Sheets (SDS) and provides standardized experimental protocols for assessing the safety of this and structurally similar chemicals. Furthermore, a plausible metabolic pathway and mechanism of toxicity are proposed based on the known metabolism of benzonitrile derivatives. This guide is intended to inform researchers and professionals in drug development and other scientific fields on the safe handling, storage, and potential hazards of **4-Fluoro-3-methoxybenzonitrile**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Fluoro-3-methoxybenzonitrile** is presented in Table 1. This data is essential for understanding the compound's behavior and for implementing appropriate safety measures in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ FNO	[1] [2]
Molecular Weight	151.14 g/mol	[1] [2]
CAS Number	243128-37-2	[1] [2]
Appearance	White to light yellow to light orange powder/crystal	[2]
Melting Point	108 - 111 °C	[2]
Boiling Point	96 - 98 °C at 1.5 mmHg	[3]
Solubility	Soluble in Toluene	

Hazard Identification and Classification

4-Fluoro-3-methoxybenzonitrile is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard communication.

GHS Classification

The GHS classification for **4-Fluoro-3-methoxybenzonitrile** indicates significant acute toxicity and irritation potential.[\[1\]](#)

- Acute Toxicity, Oral: Category 3 (Toxic if swallowed) or Category 4 (Harmful if swallowed)[\[1\]](#)
- Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin) or Category 4 (Harmful in contact with skin)[\[1\]](#)
- Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled) or Category 4 (Harmful if inhaled)[\[1\]](#)
[\[4\]](#)
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
- Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

Hazard Statements (H-Statements)

- H301/H302: Toxic/Harmful if swallowed[1]
- H311/H312: Toxic/Harmful in contact with skin[1]
- H331/H332: Toxic/Harmful if inhaled[4]
- H315: Causes skin irritation
- H319: Causes serious eye irritation

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements for safe handling, storage, and disposal is provided in various safety data sheets. Key recommendations include:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for **4-Fluoro-3-methoxybenzonitrile** are not publicly available. The GHS classifications suggest the following approximate ranges for acute toxicity:

Endpoint	GHS Category 3 (Toxic)	GHS Category 4 (Harmful)
Acute Oral LD50 (rat)	> 50 to \leq 300 mg/kg body weight	> 300 to \leq 2000 mg/kg body weight
Acute Dermal LD50 (rat or rabbit)	> 200 to \leq 1000 mg/kg body weight	> 1000 to \leq 2000 mg/kg body weight
Acute Inhalation LC50 (rat, 4h, dusts/mists)	> 0.5 to \leq 1.0 mg/L	> 1.0 to \leq 5.0 mg/L

Note: These values are indicative of the GHS categories and are not specific experimental data for **4-Fluoro-3-methoxybenzonitrile**.

Experimental Protocols for Safety Assessment

The following sections detail standardized experimental protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of a chemical such as **4-Fluoro-3-methoxybenzonitrile**.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

Methodology:

- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
- Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is available ad libitum.
- Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. The volume administered should be minimized.

- Sequential Dosing: A single animal is dosed at a time. The first animal is dosed at a level just below the best estimate of the LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The interval between dosing animals is typically 48 hours.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

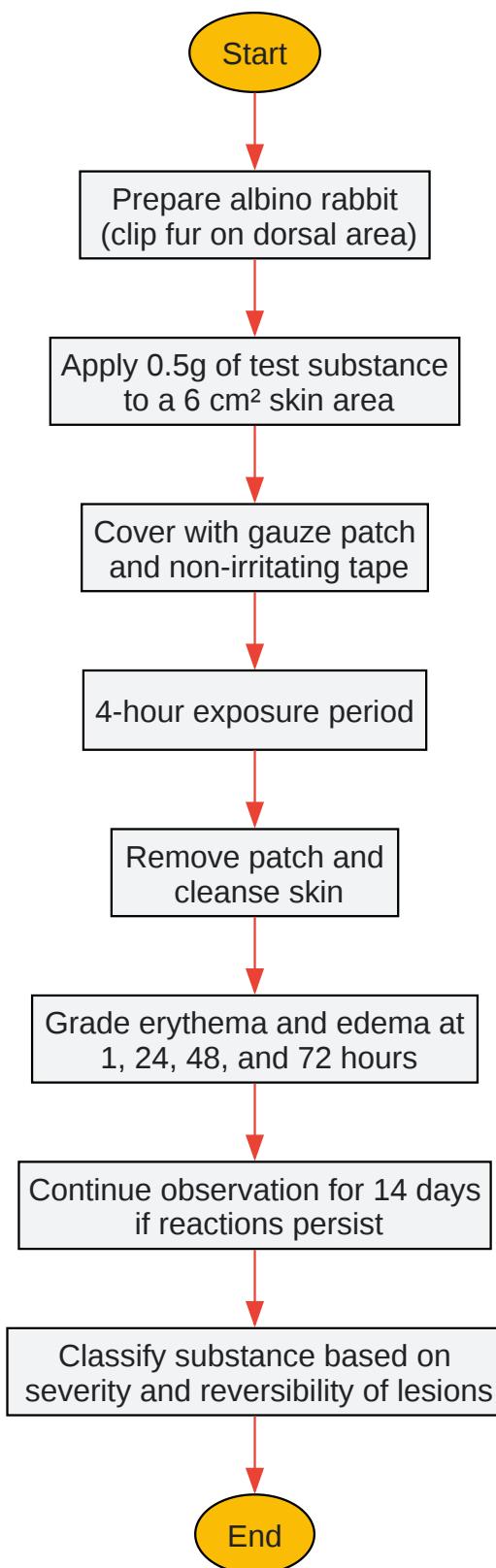
Fig 1. Workflow for Acute Oral Toxicity Testing (OECD 425)

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

- Test Animals: Albino rabbits are typically used.
- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application: 0.5 g of the test substance (moistened with a small amount of water if solid) is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and non-irritating tape.
- Exposure: The exposure duration is 4 hours.
- Observation: After exposure, the patch is removed, and the skin is gently cleansed. Skin reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days if reactions persist.
- Scoring: The Draize scoring system is used to evaluate the severity of skin reactions.

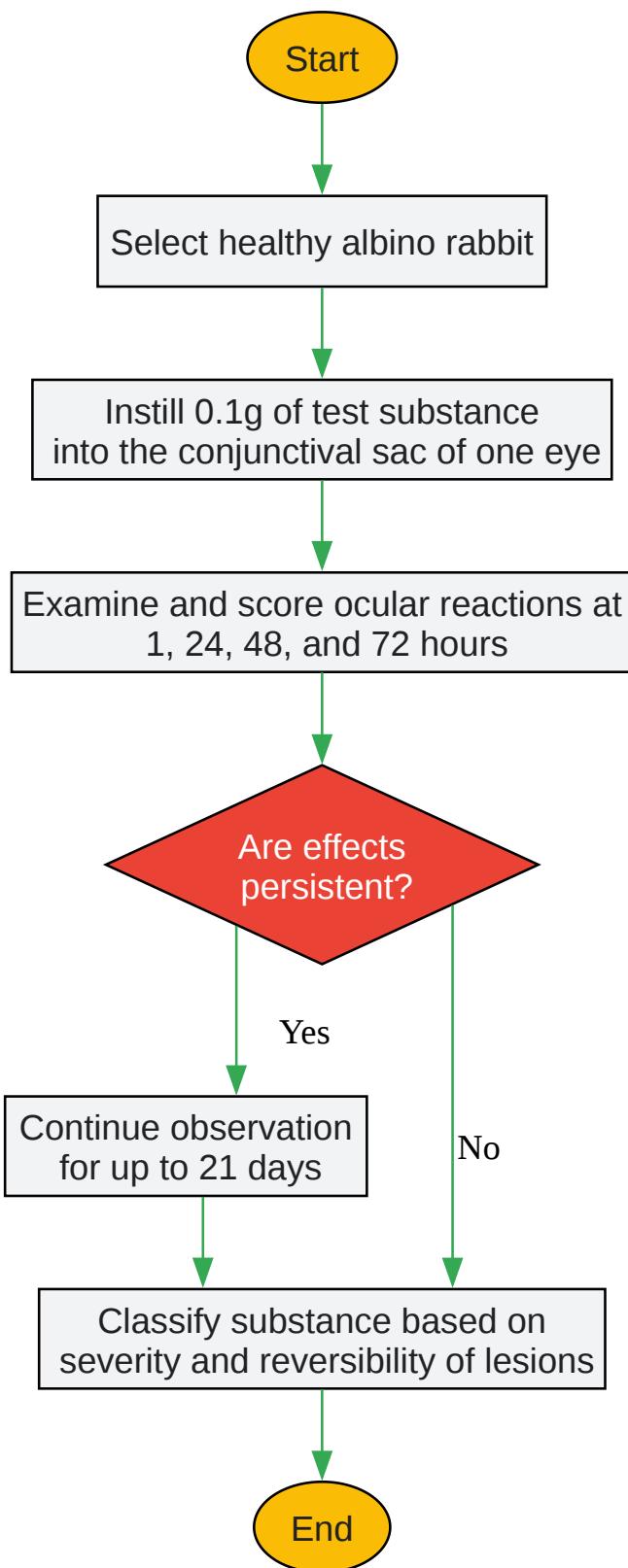
[Click to download full resolution via product page](#)**Fig 2.** Workflow for Acute Dermal Irritation Testing (OECD 404)

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

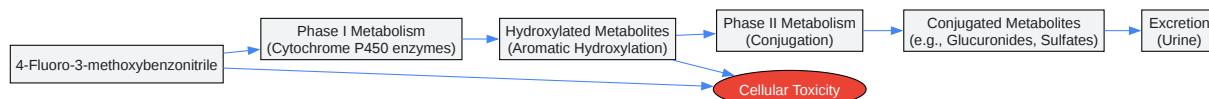
- **Test Animals:** Albino rabbits are used.
- **Application:** A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- **Observation:** The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if effects persist.
- **Scoring:** The Draize scoring system is used to evaluate the severity of eye irritation.

[Click to download full resolution via product page](#)**Fig 3.** Workflow for Acute Eye Irritation Testing (OECD 405)

Proposed Mechanism of Toxicity

The toxicity of **4-Fluoro-3-methoxybenzonitrile** is likely influenced by its benzonitrile structure. While some nitriles can release cyanide *in vivo*, studies on benzonitrile itself suggest that it is not metabolized to cyanide.^[6] Instead, the primary metabolic pathway for benzonitriles is aromatic hydroxylation.^{[6][7]}

The proposed metabolic pathway for **4-Fluoro-3-methoxybenzonitrile** involves enzymatic modification of the benzene ring, rather than direct action of the nitrile group. The presence of the fluoro and methoxy groups will influence the position of hydroxylation. The resulting hydroxylated metabolites can then be conjugated and excreted. The toxicity observed may be due to the parent compound or its metabolites interfering with cellular processes.



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Fig 4. Proposed Metabolic Pathway of **4-Fluoro-3-methoxybenzonitrile**

Safe Handling and Storage

Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid creating dust.
- Do not eat, drink, or smoke in the work area.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.[\[4\]](#)

First Aid Measures

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
- If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

4-Fluoro-3-methoxybenzonitrile is a hazardous chemical with significant acute toxicity and irritation potential. While specific quantitative toxicological data is lacking, the available information necessitates stringent safety precautions during handling and storage. The provided standardized experimental protocols offer a framework for generating the necessary safety data for this and similar compounds. The proposed metabolic pathway suggests that toxicity may arise from the parent compound or its hydroxylated metabolites rather than cyanide release. Further research is warranted to fully elucidate the toxicological profile of this compound.

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